molecular formula C11H14N6O2 B3215974 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 1170149-19-5

3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B3215974
CAS RN: 1170149-19-5
M. Wt: 262.27 g/mol
InChI Key: AWHFFIMIXTYBGH-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Triazolopyridines are another class of heterocyclic compounds that contain a triazole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like NMR spectroscopy, infrared spectroscopy, and X-ray crystallography . These techniques can provide detailed information about the molecular geometry, the nature of chemical bonds, and the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactivity of pyrazoles and triazolopyridines can be quite diverse, depending on their specific substitution patterns and the presence of various functional groups . They can undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their thermal stability, density, and detonation velocity, can be determined using various analytical techniques . These properties can be influenced by factors like the molecular structure, the nature of the chemical bonds, and the presence of functional groups .

Mechanism of Action

The mechanism of action of these compounds can vary widely, depending on their specific chemical structure and the biological system they interact with . Some pyrazole and triazolopyridine derivatives have been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards associated with these compounds can depend on their specific chemical structure and properties . Some derivatives might be thermally stable and insensitive, suggesting potential applications as heat-resistant energetic materials .

Future Directions

The future research directions in this field could involve the synthesis of new pyrazole and triazolopyridine derivatives with improved properties and activities . There is also a need for more detailed studies on their mechanisms of action and potential applications in various fields .

properties

IUPAC Name

3-(1-ethyl-4-nitropyrazol-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2/c1-2-15-7-8(17(18)19)10(14-15)11-13-12-9-5-3-4-6-16(9)11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHFFIMIXTYBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NN=C3N2CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 3
Reactant of Route 3
3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 4
3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine

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